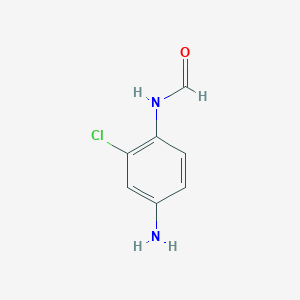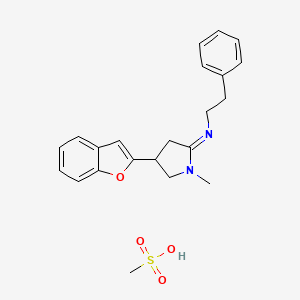
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a phenethyliminopyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzofuryl Group: The benzofuryl group can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.
Formation of the Phenethyliminopyrrolidine Moiety:
Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonyl chloride to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzofuryl group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzofuryl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The benzofuryl group can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine methanesulfonate
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine methanesulfonate
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzofuryl group enhances its ability to interact with biological targets, while the phenethyliminopyrrolidine moiety contributes to its overall stability and reactivity.
Eigenschaften
CAS-Nummer |
94221-90-6 |
|---|---|
Molekularformel |
C22H26N2O4S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenylethyl)pyrrolidin-2-imine;methanesulfonic acid |
InChI |
InChI=1S/C21H22N2O.CH4O3S/c1-23-15-18(20-13-17-9-5-6-10-19(17)24-20)14-21(23)22-12-11-16-7-3-2-4-8-16;1-5(2,3)4/h2-10,13,18H,11-12,14-15H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
UULYGXXWKBLSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


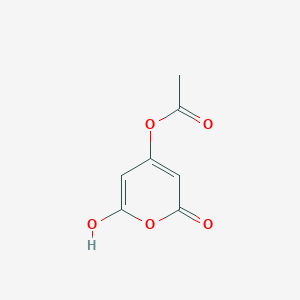
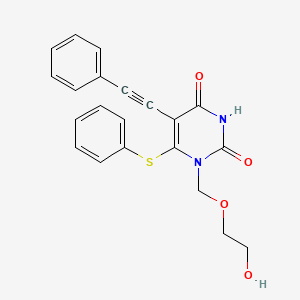
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
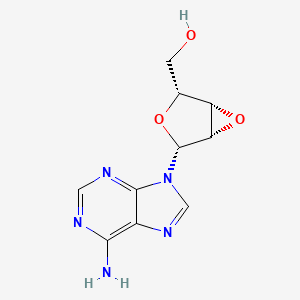

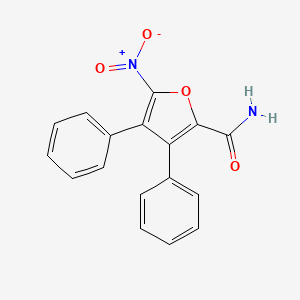
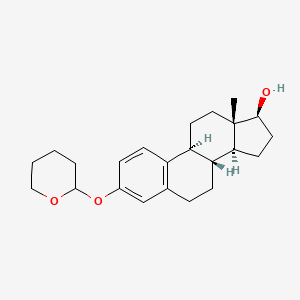
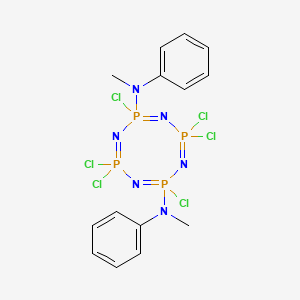
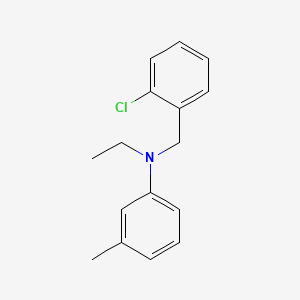

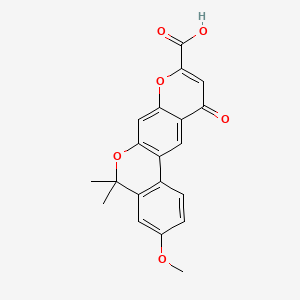
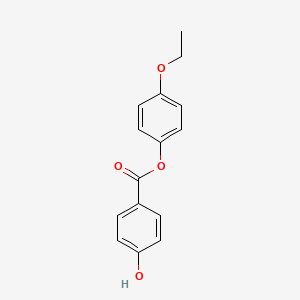
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid](/img/structure/B15194635.png)
